molecular formula C28H58O B1582516 Tetradecyl ether CAS No. 5412-98-6

Tetradecyl ether

Cat. No.: B1582516
CAS No.: 5412-98-6
M. Wt: 410.8 g/mol
InChI Key: HANWHVWXFQSQGJ-UHFFFAOYSA-N
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Description

Tetradecyl ether is an organic compound characterized by the presence of a long alkyl chain attached to an oxygen atom. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its stability and ability to act as a surfactant, making it valuable in the production of detergents, emulsifiers, and other chemical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl ether can be synthesized through several methods, with the Williamson ether synthesis being one of the most common. This method involves the reaction of an alkoxide ion with a primary alkyl halide under basic conditions. For example, the reaction of sodium tetradecylate with methyl iodide can produce this compound. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydration of alcohols. This process uses sulfuric acid as a catalyst to promote the formation of ethers from alcohols. The reaction is conducted at high temperatures to facilitate the removal of water and drive the reaction towards ether formation. Another method involves the use of silver oxide as a mild base to react directly with alkyl halides, eliminating the need for preforming metal alkoxide intermediates .

Chemical Reactions Analysis

Types of Reactions: Tetradecyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride can be used for reduction reactions.

    Substitution: Strong acids such as hydrobromic acid or hydroiodic acid are used for cleavage reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alcohols and alkyl halides.

Scientific Research Applications

Tetradecyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dodecyl ether: Similar in structure but with a shorter alkyl chain.

    Hexadecyl ether: Similar in structure but with a longer alkyl chain.

    Octadecyl ether: Another similar compound with an even longer alkyl chain.

Comparison: Tetradecyl ether is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant compared to shorter or longer chain ethers. Dodecyl ether may have lower surface activity due to its shorter chain, while hexadecyl and octadecyl ethers may have higher melting points and reduced solubility in water .

Properties

IUPAC Name

1-tetradecoxytetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANWHVWXFQSQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202465
Record name Dimyristyl ether
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Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5412-98-6
Record name Tetradecyl ether
Source CAS Common Chemistry
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Record name Dimyristyl ether
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Record name Tetradecyl ether
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Record name Tetradecyl ether
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Record name Ditetradecyl ether
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Record name DIMYRISTYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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